molecular formula C14H11ClN2S B14001537 4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide CAS No. 64510-90-3

4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide

Cat. No.: B14001537
CAS No.: 64510-90-3
M. Wt: 274.8 g/mol
InChI Key: MGTGSOXMYMISSD-UHFFFAOYSA-N
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Description

BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]-: is a chemical compound with the molecular formula C14H11ClN2S. It is a derivative of benzenecarbothioamide, characterized by the presence of a 4-chlorophenyl group and an imino group attached to the benzenecarbothioamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- typically involves the reaction of 4-chlorobenzaldehyde with benzenecarbothioamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death .

Comparison with Similar Compounds

Uniqueness: BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- is unique due to the presence of both a 4-chlorophenyl group and an imino group, which confer distinct chemical and biological properties.

Properties

CAS No.

64510-90-3

Molecular Formula

C14H11ClN2S

Molecular Weight

274.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]benzenecarbothioamide

InChI

InChI=1S/C14H11ClN2S/c15-12-5-7-13(8-6-12)17-9-10-1-3-11(4-2-10)14(16)18/h1-9H,(H2,16,18)

InChI Key

MGTGSOXMYMISSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)C(=S)N

Origin of Product

United States

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